Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate: is a chemical compound belonging to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of the methoxy group and the triazolopyridine core structure contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds . This class of compounds is known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . .
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-a]pyridine class have been found to interact with their targets through various mechanisms . For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins .
Biochemical Pathways
[1,2,4]triazolo[4,3-a]pyridine derivatives have been found to impact a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
[1,2,4]triazolo[4,3-a]pyridine derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, which Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a part of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Some related compounds have shown to exhibit antiproliferative activities against a panel of cancer cell lines .
Molecular Mechanism
Related compounds have been found to exhibit inhibitory activities toward certain kinases and have antiproliferative activities against tested cell lines in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable pyridine derivative with a methoxy group and a triazole ring. The reaction conditions often require the use of strong bases or acids, and the reaction may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridazine-3-carboxylate
Uniqueness: Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate stands out due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
sodium;5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3.Na/c1-14-6-4-2-3-5-9-10-7(8(12)13)11(5)6;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAGHIWRXLHTRX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NN=C(N21)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N3NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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